3-Iodo-3-(trimethylsilyl)-2-propen-1-ol
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Overview
Description
3-IODO-3-TRIMETHYLSILANYL-PROP-2-EN-1-OL is a specialized chemical compound with the molecular formula C6H13IOSi and a molecular weight of 256.16 g/mol. It is characterized by the presence of an iodine atom and a trimethylsilyl group attached to a prop-2-en-1-ol backbone. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-IODO-3-TRIMETHYLSILANYL-PROP-2-EN-1-OL typically involves the reaction of trimethylsilylpropargyl alcohol with iodine under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for 3-IODO-3-TRIMETHYLSILANYL-PROP-2-EN-1-OL are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-IODO-3-TRIMETHYLSILANYL-PROP-2-EN-1-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
3-IODO-3-TRIMETHYLSILANYL-PROP-2-EN-1-OL has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-IODO-3-TRIMETHYLSILANYL-PROP-2-EN-1-OL involves its reactivity with various molecular targets. The iodine atom and trimethylsilyl group confer unique reactivity, allowing the compound to participate in diverse chemical transformations. The molecular pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
3-TRIMETHYLSILYL-2-PROPYN-1-OL: Similar in structure but with a propynyl group instead of a propenyl group.
3-IODO-2-PROPYN-1-OL: Contains an iodine atom and a propynyl group.
Uniqueness
3-IODO-3-TRIMETHYLSILANYL-PROP-2-EN-1-OL is unique due to the combination of an iodine atom and a trimethylsilyl group on a propenyl backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C6H13IOSi |
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Molecular Weight |
256.16 g/mol |
IUPAC Name |
(Z)-3-iodo-3-trimethylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C6H13IOSi/c1-9(2,3)6(7)4-5-8/h4,8H,5H2,1-3H3/b6-4+ |
InChI Key |
GQJOQGBLWIODJQ-GQCTYLIASA-N |
Isomeric SMILES |
C[Si](C)(C)/C(=C/CO)/I |
Canonical SMILES |
C[Si](C)(C)C(=CCO)I |
Origin of Product |
United States |
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